molecular formula C14H21N5 B11738197 1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine CAS No. 1855944-90-9

1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11738197
CAS No.: 1855944-90-9
M. Wt: 259.35 g/mol
InChI Key: FGRDTCQGSKGJHA-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is an organic compound characterized by its white to pale yellow solid form. This compound is sensitive to light and air and is known for its biological activity . It belongs to the class of organic amines and contains a pyrazole moiety, which is a five-membered ring with two nitrogen atoms.

Preparation Methods

The synthesis of 1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopentylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives.

Scientific Research Applications

1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

  • 1,3,4-thiadiazole derivatives
  • Imidazole-containing compounds
  • Other substituted pyrazole derivatives

Properties

CAS No.

1855944-90-9

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

1-cyclopentyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H21N5/c1-11-12(8-16-18(11)2)7-15-13-9-17-19(10-13)14-5-3-4-6-14/h8-10,14-15H,3-7H2,1-2H3

InChI Key

FGRDTCQGSKGJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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